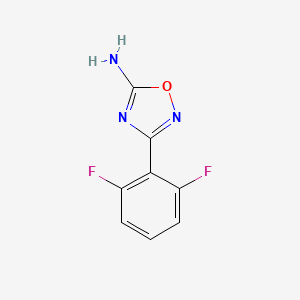

3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-amine” belongs to a class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .

Synthesis Analysis

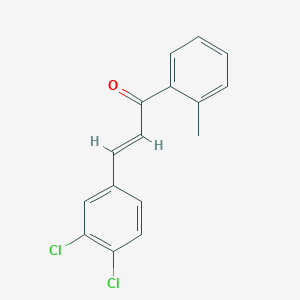

While specific synthesis methods for “this compound” were not found, a related compound, “(E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one”, was synthesized in a 90% yield and crystallized by a slow evaporation technique .Molecular Structure Analysis

The molecular structure of a similar compound, “(E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one”, was determined using various techniques such as scanning electron microscopy, infrared spectroscopy, gas chromatography-mass spectrometry, nuclear magnetic resonance, thermal gravimetric analysis, differential scanning calorimetry, Raman microspectroscopy, UV-Vis absorption spectroscopy, single crystal X-ray diffraction, and Hirshfeld surface analysis .科学的研究の応用

Synthesis Techniques

- Photochemical Synthesis : A study by Buscemi et al. (2001) explored a photochemical methodology for synthesizing 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles, which are structurally related to the compound of interest (Buscemi et al., 2001).

- One-Pot Synthesis Approach : Ramazani and Rezaei (2010) developed an efficient method for synthesizing 2,5-disubstituted 1,3,4-oxadiazole derivatives, offering an alternative synthesis route that could be applicable to the target compound (Ramazani & Rezaei, 2010).

Photoreactivity and Molecular Rearrangements

- Photoinduced Molecular Rearrangements : Buscemi, Vivona, and Caronna (1996) investigated the photochemistry of 1,2,4-oxadiazoles, including molecular rearrangements and the formation of triazoles and benzimidazoles, which could be relevant for understanding the photoreactivity of the target compound (Buscemi et al., 1996).

Biological and Medicinal Applications

- Cholinesterase Inhibition : Pflégr et al. (2022) researched 5-Aryl-1,3,4-oxadiazol-2-amines, demonstrating their potential as inhibitors of acetyl- and butyrylcholinesterase, an application that could be explored for the target compound (Pflégr et al., 2022).

- Antimicrobial and Anti-Proliferative Activities : Al-Wahaibi et al. (2021) synthesized 1,3,4-oxadiazole N-Mannich Bases, exploring their antimicrobial and anti-proliferative activities, which suggests potential applications in these areas for the target compound (Al-Wahaibi et al., 2021).

Physical and Chemical Properties

- Electrochromic Properties : Constantin et al. (2019) focused on polyimides with 1,3,4-oxadiazole units, examining their optoelectronic characteristics and electrochromic performances. This research indicates potential applications in materials science for the target compound (Constantin et al., 2019).

Safety and Hazards

作用機序

Target of Action

The primary target of 3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-amine is the High affinity cAMP-specific 3’,5’-cyclic phosphodiesterase 7A . This enzyme plays a crucial role in cellular signal transduction by regulating the intracellular concentration of cyclic adenosine monophosphate (cAMP).

Mode of Action

The compound interacts with its target by binding to the active site of the enzyme, potentially inhibiting its function

Biochemical Pathways

The compound’s interaction with its target affects the cAMP-dependent pathway. By potentially inhibiting the function of the cAMP-specific phosphodiesterase, it could lead to an increase in intracellular cAMP levels. This can have downstream effects on various cellular processes regulated by cAMP, including the activation of protein kinase A (PKA), which can phosphorylate a variety of target proteins involved in cellular responses .

Result of Action

The molecular and cellular effects of the compound’s action would largely depend on the specific cellular context, given its potential role in modulating cAMP levels. Changes in cAMP levels can affect a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis .

Action Environment

Environmental factors such as pH, temperature, and the presence of other interacting molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s activity might be affected by the pH of its environment, as pH can influence the ionization state of the compound and its target, potentially affecting their interaction . .

特性

IUPAC Name |

3-(2,6-difluorophenyl)-1,2,4-oxadiazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2N3O/c9-4-2-1-3-5(10)6(4)7-12-8(11)14-13-7/h1-3H,(H2,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTYPFXODRZUBMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C2=NOC(=N2)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(4-ethoxyphenyl)-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2831682.png)

![(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone](/img/structure/B2831684.png)

![1-[4-(4-Fluorobenzyl)piperazin-1-yl]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2831689.png)

![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyloxane-4-carboxamide](/img/structure/B2831696.png)

![8-(4-ethylbenzoyl)-6-[(2-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2831697.png)